

# "2-Ethoxy-5-nitroaniline versus other nitroaniline isomers"

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## Compound of Interest

Compound Name: **2-Ethoxy-5-nitroaniline**

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## A Comparative Guide to **2-Ethoxy-5-nitroaniline** and Its Isomeric Precursors

For researchers and professionals in organic synthesis and drug development, the selection of appropriate chemical intermediates is paramount. Nitroanilines are a fundamental class of compounds, serving as crucial building blocks in the synthesis of dyes, pigments, pharmaceuticals, and other specialty chemicals. The specific positioning of the nitro and amino groups, along with other substituents on the aniline ring, profoundly influences the molecule's physicochemical properties and reactivity.

This guide provides a detailed comparative analysis of **2-Ethoxy-5-nitroaniline** against the three primary nitroaniline isomers: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. By presenting key experimental data and standardized protocols, this document serves as a practical resource for selecting the optimal isomer for specific synthetic applications.

## Physicochemical Properties: A Quantitative Comparison

The structural variations among these nitroaniline derivatives lead to significant differences in their physical properties. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods. The introduction of an ethoxy group in **2-Ethoxy-5-nitroaniline**, for instance, increases its molecular weight and can influence its melting point and solubility compared to the simpler nitroaniline isomers.

The ortho-isomer (2-nitroaniline) exhibits a notably lower melting point due to intramolecular hydrogen bonding between the adjacent amino and nitro groups.<sup>[1]</sup> In contrast, the para-isomer (4-nitroaniline) has the highest melting point among the basic isomers, a result of its symmetrical structure which allows for more efficient crystal lattice packing.<sup>[1]</sup>

Below is a summary of key physicochemical properties for these compounds.

Property	2-Ethoxy-5-nitroaniline	2-Nitroaniline (o-nitroaniline)	3-Nitroaniline (m-nitroaniline)	4-Nitroaniline (p-nitroaniline)
CAS Number	136-79-8 <sup>[2]</sup>	88-74-4 <sup>[1][3]</sup>	99-09-2 <sup>[1][4]</sup>	100-01-6 <sup>[1][5]</sup>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> <sup>[6][7]</sup>	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> <sup>[3][8]</sup>	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> <sup>[4][9]</sup>	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> <sup>[10][11]</sup>
Molar Mass (g/mol)	182.18 <sup>[2][6]</sup>	138.13 <sup>[3][8]</sup>	138.13 <sup>[4][9]</sup>	138.12 <sup>[5][11]</sup>
Appearance	---	Orange solid <sup>[1][8]</sup>	Yellow solid/needles <sup>[1][12]</sup>	Yellow to brown powder <sup>[1][11]</sup>
Melting Point (°C)	96.5 - 97 <sup>[2][6]</sup>	71.5 - 74 <sup>[1][3]</sup>	111 - 114 <sup>[1][4]</sup>	146 - 149 <sup>[1][11]</sup>
Boiling Point (°C)	355.56 (estimate) <sup>[2]</sup>	284 <sup>[1][8]</sup>	306 <sup>[1][9]</sup>	332 <sup>[1][11]</sup>
Solubility in Water	---	0.117 g/100 mL (20°C) <sup>[1]</sup>	0.1 g/100 mL (20°C) <sup>[1][9]</sup>	0.8 mg/mL (18.5°C) <sup>[1]</sup>
pKa (of conjugate acid)	---	-0.26 <sup>[13]</sup>	2.50 <sup>[13]</sup>	1.00 <sup>[13]</sup>

## Reactivity and Electronic Effects

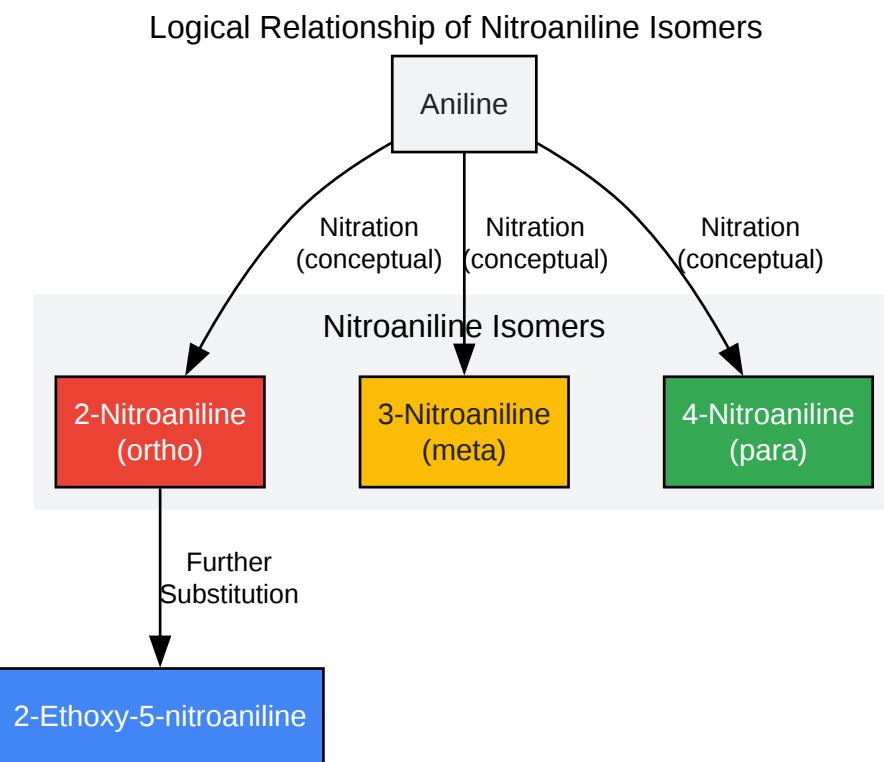
The reactivity of nitroanilines is dominated by the interplay of the electron-donating amino group (-NH<sub>2</sub>) and the electron-withdrawing nitro group (-NO<sub>2</sub>). The additional electron-donating

ethoxy group (-OEt) in **2-Ethoxy-5-nitroaniline** further modulates the electronic environment of the aromatic ring.

## Basicity

The basicity of the amino group is a critical factor in many reactions, including diazotization. The nitro group's strong electron-withdrawing nature reduces the electron density on the amino nitrogen, making all nitroaniline isomers significantly weaker bases than aniline.[\[13\]](#)

- 3-Nitroaniline is the strongest base among the three isomers. The nitro group at the meta position exerts its influence primarily through an inductive effect, without direct resonance delocalization of the amino group's lone pair.[\[1\]](#)[\[13\]](#)
- 4-Nitroaniline is less basic because the para-positioned nitro group allows for direct delocalization of the nitrogen lone pair through resonance, making it less available for protonation.[\[1\]](#)[\[13\]](#)
- 2-Nitroaniline is the weakest base. This is due to a combination of strong inductive and resonance effects, steric hindrance from the adjacent nitro group (the ortho effect), and intramolecular hydrogen bonding which stabilizes the lone pair.[\[1\]](#)[\[13\]](#)
- **2-Ethoxy-5-nitroaniline:** The electron-donating ethoxy group at the ortho position to the amine would be expected to increase the electron density on the nitrogen, thereby increasing its basicity relative to 2-nitroaniline. However, the overall basicity is still low due to the powerful electron-withdrawing effect of the nitro group at the para position relative to the amine.



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Caption: Structural relationships of the analyzed nitroaniline compounds.

## Applications in Synthesis

The primary application for these compounds is as intermediates in the synthesis of azo dyes and pigments.[14][15] The amino group is converted into a reactive diazonium salt, which is then coupled with another aromatic compound to form the azo linkage (-N=N-).

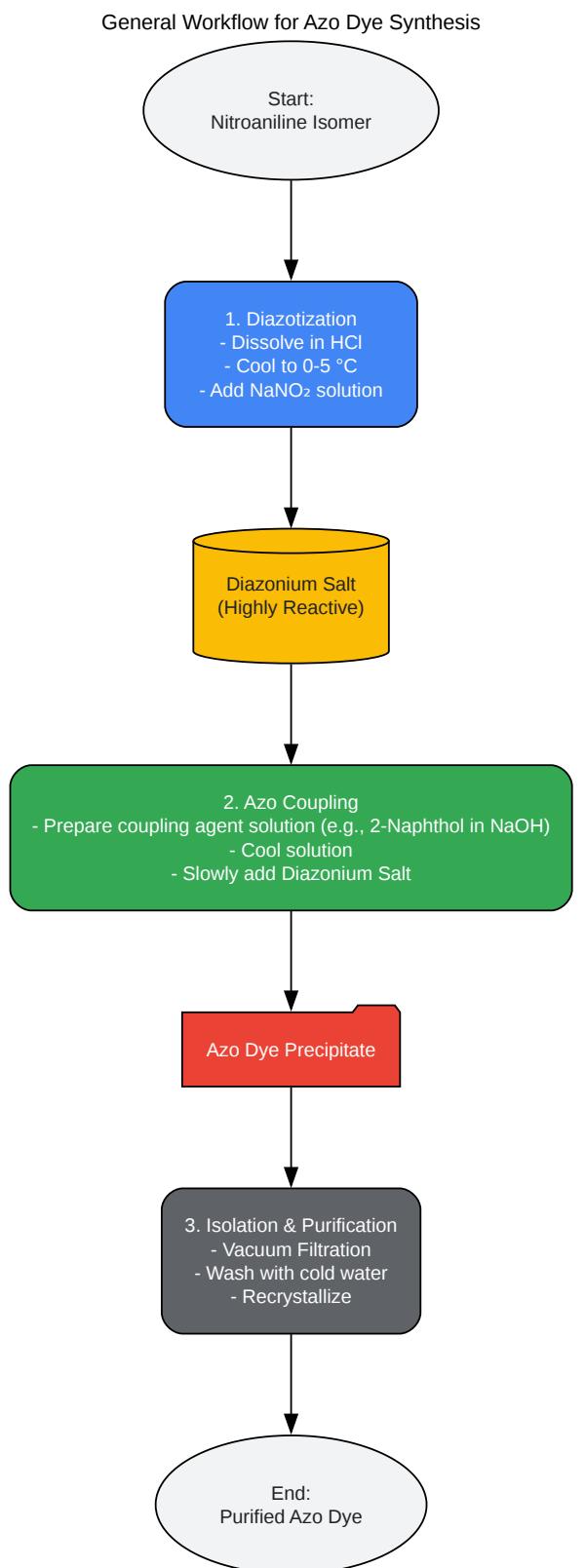
- Nitroaniline Isomers (2-, 3-, 4-): These are foundational diazo components used to produce a wide spectrum of colors.[12][15] The final color and properties of the dye are determined by the specific isomer used and the coupling agent.[14]
- **2-Ethoxy-5-nitroaniline:** This compound is also used as a diazo component. The presence of the ethoxy group can be used to tune the final color of the dye and may enhance properties like lightfastness.

## Experimental Protocols

To ensure objective comparison, standardized experimental protocols are essential. The following sections detail methodologies for a key synthetic application and a fundamental property determination.

## Experimental Workflow: Azo Dye Synthesis

The synthesis of azo dyes from nitroaniline precursors is a two-stage process involving diazotization followed by azo coupling.[\[14\]](#) This general procedure can be adapted for each of the discussed isomers.



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Caption: Standard experimental workflow for synthesizing azo dyes.

### Protocol 1: Synthesis of an Azo Dye

Objective: To synthesize an azo dye using a nitroaniline isomer as the diazo component and 2-Naphthol as the coupling agent.

#### Materials:

- Nitroaniline isomer (e.g., **2-Ethoxy-5-nitroaniline**, 4-nitroaniline)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- 2-Naphthol (beta-Naphthol)
- Sodium Hydroxide ( $\text{NaOH}$ )
- Deionized water
- Ethanol (for recrystallization)
- Ice

#### Procedure:

- **Diazotization:**
  - In a 100 mL beaker, dissolve 5.0 mmol of the chosen nitroaniline isomer in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Gentle heating may be required to facilitate dissolution, after which the solution should be cooled.[14]
  - Cool the beaker in an ice-water bath to bring the temperature down to 0-5 °C.
  - In a separate beaker, prepare a solution of 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.
  - Slowly add the sodium nitrite solution dropwise to the cooled, stirring aniline solution. The temperature must be strictly maintained below 5 °C throughout the addition to prevent the

decomposition of the diazonium salt.[14]

- Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction is complete. The resulting solution contains the diazonium salt.
- Azo Coupling:
  - In a separate 250 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
  - Cool this coupling agent solution in a separate ice-water bath.
  - With vigorous stirring, slowly add the cold diazonium salt solution to the cold 2-Naphthol solution. A brightly colored azo dye should precipitate immediately.[14]
  - Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete coupling.
- Isolation and Purification:
  - Collect the precipitated dye by vacuum filtration using a Buchner funnel.
  - Wash the solid product with several portions of cold deionized water to remove any unreacted salts and impurities.
  - Recrystallize the crude dye from a suitable solvent, such as an ethanol-water mixture, to achieve higher purity.
  - Dry the purified crystals in a desiccator or a low-temperature oven.

## Protocol 2: Determination of pKa via Titration

Objective: To experimentally determine and compare the basicity (pKa of the conjugate acid) of the nitroaniline isomers.

Materials:

- Nitroaniline isomer

- Standardized 0.1 M Hydrochloric Acid (HCl)
- Methanol-water solvent mixture
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Buret

**Procedure:**

- Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[\[13\]](#)
- Sample Preparation: Prepare a ~1 mM solution of the nitroaniline isomer in a suitable solvent, such as a methanol-water mixture, to ensure complete solubility.[\[13\]](#)
- Titration:
  - Place a known volume (e.g., 50 mL) of the nitroaniline solution in a beaker with a magnetic stir bar.
  - Immerse the pH electrode in the solution and allow the reading to stabilize.
  - Fill a buret with the standardized 0.1 M HCl solution.
  - Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
  - Continue the titration well past the equivalence point.
- Data Analysis:
  - Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
  - Determine the equivalence point from the inflection point of the curve (or by analyzing the first derivative of the curve).

- The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the nitroaniline isomer.
- Repeat the procedure for each isomer under identical conditions for a direct comparison.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 2-ETHOXY-5-NITROANILINE CAS#: 136-79-8 [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 3. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 4. 3-硝基苯胺 98% | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 5. 4-ニトロアニリン ≥99% | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 6. 2-ethoxy-5-nitroaniline [[stenutz.eu](http://stenutz.eu)]
- 7. 2-Ethoxy-5-nitrobenzenamine | C8H10N2O3 | CID 8702 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 8. 2-Nitroaniline - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 9. 3-Nitroaniline - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 10. [solubilityofthings.com](http://solubilityofthings.com) [solubilityofthings.com]
- 11. 4-Nitroaniline - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 12. [chempanda.com](http://chempanda.com) [chempanda.com]
- 13. [benchchem.com](http://benchchem.com) [benchchem.com]
- 14. [benchchem.com](http://benchchem.com) [benchchem.com]
- 15. X-Ray Powder Data for the Isomers of Nitroaniline (NO<sub>2</sub>C<sub>6</sub>H<sub>4</sub>NH<sub>2</sub>) | Powder Diffraction | Cambridge Core [[cambridge.org](http://cambridge.org)]
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